N-(methylsulfonyl)-beta-alanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methanesulfonamido)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-10(8,9)5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQSOJVZBSHWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424694 | |
| Record name | N-(methylsulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105611-92-5 | |
| Record name | N-(methylsulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Interactions and Putative Biochemical Pathways of N Methylsulfonyl Beta Alanine
Investigation of Enzyme Substrate or Inhibitor Characteristics
There is currently no available research specifically investigating N-(methylsulfonyl)-beta-alanine as either a substrate or an inhibitor of enzymes.
Potential Modulatory Effects on Enzymes within Amino Acid Metabolism
No studies were identified that examined the effects of this compound on enzymes involved in amino acid metabolism. Research on the parent compound, beta-alanine (B559535), shows it is a precursor for the synthesis of carnosine, a process catalyzed by carnosine synthase. Furthermore, beta-alanine can undergo transamination with pyruvate to form malonate-semialdehyde and L-alanine. However, it is unknown how the addition of a methylsulfonyl group to beta-alanine would influence its interaction with these or other metabolic enzymes.
Exploration of Interactions with Histone Demethylase Family Members
No literature is available that details any interaction between this compound and members of the histone demethylase family. The binding specificity and substrate recognition of these enzymes are complex, and there is no basis in the current literature to suggest an interaction with this specific compound.
Mechanistic Studies of Enzyme Binding and Catalytic Inhibition
As no studies have identified this compound as an enzyme inhibitor, there are no mechanistic studies available concerning its binding to enzyme active sites or its mode of catalytic inhibition.
Ligand Binding Dynamics with Receptors and Transporters
Specific research on the ligand binding dynamics of this compound with neurotransmitter receptors or cellular transporters is not present in the available scientific literature.
Assessment of Binding to Glycine (B1666218) Receptors and Other Neurotransmitter Receptors
There are no studies assessing the binding affinity or agonist/antagonist activity of this compound at glycine receptors or any other neurotransmitter receptors. The parent molecule, beta-alanine, is known to act as a non-selective agonist at glycine receptors and is a ligand for the G protein-coupled receptor, MrgD. The introduction of the methylsulfonyl group significantly alters the chemical structure, and its effect on receptor binding has not been investigated.
Analysis of Carrier-Mediated Transport Mechanisms
No information is available regarding the transport of this compound across biological membranes. The mechanisms by which it might be recognized or transported by carrier proteins have not been studied.
Role in Cellular Homeostasis and Stress Response of this compound
This compound is a derivative of the naturally occurring amino acid beta-alanine. While research specifically investigating this compound is limited, its putative roles in cellular homeostasis and stress response can be inferred from the well-documented functions of its parent compound, beta-alanine, and the chemical properties of the methylsulfonyl group. Beta-alanine is a crucial precursor to the synthesis of carnosine, a dipeptide with significant physiological roles in muscle function and pH regulation. cymitquimica.com The addition of a methylsulfonyl group may alter the stability and biological activity of beta-alanine, potentially influencing its effects on cellular processes. cymitquimica.com
Evaluation of Potential Antioxidant Modulatory Activities at the Molecular Level
The potential antioxidant modulatory activities of this compound are likely linked to the functions of carnosine, which is synthesized from beta-alanine. Carnosine has demonstrated antioxidant properties, contributing to the protection of cells against oxidative stress. mdpi.com It has been suggested that the methylsulfonyl substitution in this compound might impart unique properties, including potential antioxidant effects. cymitquimica.com
While beta-alanine itself does not possess direct antioxidant capabilities, its role as the rate-limiting precursor for carnosine synthesis is critical. nih.gov Carnosine exerts its antioxidant effects through several mechanisms, including the scavenging of reactive oxygen species (ROS) and the chelation of metal ions, which can catalyze oxidative reactions. nih.gov
The methylsulfonyl group is a strong electron-attracting substituent that can engage in resonance interactions. dtic.mil This chemical characteristic could theoretically influence the electron distribution within the this compound molecule, although its direct impact on antioxidant activity has not been experimentally determined. The sulfonyl group is also capable of forming hydrogen bonds and participating in van der Waals interactions, which could influence how the molecule interacts with cellular components involved in oxidative stress pathways. nih.gov
Potential Antioxidant Mechanisms
| Component | Known/Potential Antioxidant Role | Mechanism |
|---|---|---|
| Beta-alanine (via Carnosine) | Established | Precursor to carnosine, which scavenges reactive oxygen species and chelates pro-oxidant metal ions. nih.gov |
| Methylsulfonyl Group | Putative | As an electron-withdrawing group, it may modulate the electronic properties of the molecule, potentially influencing its reactivity with free radicals. dtic.mil This group can also engage in molecular interactions that could position the molecule within cellular antioxidant systems. nih.gov |
Influence on Intracellular Buffering Capacity and pH Regulation
A primary and well-established function of beta-alanine is its role in enhancing intracellular buffering capacity through the synthesis of carnosine. nih.govgssiweb.org Carnosine is a significant intracellular buffer, particularly in skeletal muscle, where it helps to neutralize the accumulation of hydrogen ions (H+) during high-intensity exercise, thereby regulating intracellular pH. taylorfrancis.com
The imidazole ring of the histidine residue in carnosine has a pKa value that makes it an effective buffer in the physiological pH range of muscle cells. By accepting protons, carnosine helps to mitigate the drop in pH associated with intense metabolic activity. gssiweb.org
The influence of the N-(methylsulfonyl) group on this process is not yet elucidated. The addition of this group to beta-alanine could potentially affect its uptake into cells or its subsequent enzymatic conversion to carnosine. The methylsulfonyl moiety is known to enhance the stability of the compound, which might alter its bioavailability or metabolic fate. cymitquimica.com
The molecular interactions of the sulfonyl group, such as its capacity for hydrogen bonding, could also play a role in how this compound or any subsequent metabolites interact with enzymes or transport proteins involved in pH regulation. nih.gov However, without direct experimental evidence, these remain theoretical considerations.
Factors Influencing Intracellular Buffering
| Factor | Role of Beta-alanine | Potential Influence of N-(methylsulfonyl) Group |
|---|---|---|
| Carnosine Synthesis | Serves as the rate-limiting precursor for carnosine synthesis. nih.gov | May alter the kinetics of carnosine synthesis by affecting substrate availability or enzyme interaction. |
| Intracellular pH | Increased carnosine levels lead to enhanced buffering of H+ ions, thus stabilizing pH. | The overall effect on pH would depend on its influence on carnosine levels and any direct interactions with cellular buffering systems. |
| Molecular Stability | - | The methylsulfonyl group may increase the stability of the beta-alanine backbone. cymitquimica.com |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Isolation and Quantification
Chromatography is fundamental to the analysis of N-(methylsulfonyl)-beta-alanine, enabling its separation from reactants, byproducts, and other matrix components. High-performance liquid chromatography and gas chromatography are the principal methods utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. sigmaaldrich.com A semi-automated method involving derivatization with o-phthalaldehyde (B127526) followed by reversed-phase HPLC analysis is often validated for amino acids and their derivatives. nih.gov
Method development typically involves optimizing the separation on a reversed-phase column (such as a C8 or C18) with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as formic or phosphoric acid to ensure good peak shape and retention. Detection is commonly achieved using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). wu.ac.thwisdomlib.org
Validation of the HPLC method is performed according to established guidelines to ensure its reliability for quantitative analysis. wisdomlib.org This process confirms that the method is specific for this compound and is linear, accurate, and precise over a defined concentration range.
Table 1: HPLC Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks and show no interference. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998. wisdomlib.org |
| Accuracy | The closeness of test results to the true value. | Percent recovery typically between 90-110%. nih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 5.7%. nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (e.g., 10:1). |
This rigorous validation ensures that the HPLC method is suitable for routine quality control and quantitative studies of this compound. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, this compound, being a polar amino acid derivative with a carboxylic acid and a sulfonylamide group, is non-volatile. sigmaaldrich.com Therefore, direct analysis by GC-MS is not feasible.
To make the compound amenable to GC analysis, a chemical derivatization step is required to convert it into a volatile and thermally stable derivative. nist.gov This process involves reacting the polar functional groups (the carboxylic acid -COOH and the amide N-H) with a derivatizing agent.
Common derivatization strategies include:
Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. d-nb.info Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective. sigmaaldrich.comnist.gov MTBSTFA derivatives are noted for being more stable and less sensitive to moisture compared to smaller silyl (B83357) derivatives. sigmaaldrich.comnih.gov
Alkylation/Esterification: This method converts the carboxylic acid to an ester and can also alkylate the amide nitrogen. A common approach is using methyl chloroformate (MCF) in the presence of pyridine, which yields a methyl ester of the methoxycarbonyl derivative (MOC/ME). nist.gov
Once derivatized, the volatile analyte can be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern. nih.gov
Table 2: Derivatization Strategies for GC-MS Analysis
| Derivatization Method | Reagent Example | Target Functional Groups | Advantages |
| Silylation | MTBSTFA | -COOH, N-H | Forms stable, less moisture-sensitive derivatives. sigmaaldrich.comnih.gov |
| Alkylation | Methyl Chloroformate (MCF) | -COOH, N-H | Good analytical performance and reproducibility. nih.gov |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and assessing its purity. Techniques such as NMR, MS, and IR spectroscopy provide complementary information about the molecule's connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. researchgate.net For this compound, both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. nih.gov
¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton in the molecule. The methyl group of the methylsulfonyl moiety would appear as a singlet. The two methylene (B1212753) groups (-CH₂-CH₂-) of the beta-alanine (B559535) backbone would appear as two distinct triplets, due to coupling with each other. The N-H proton would likely appear as a triplet from coupling to the adjacent CH₂ group, although this signal can sometimes be broad.
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom: one for the methyl group, two for the methylene carbons, and one for the carbonyl carbon of the carboxylic acid.
The chemical shifts (δ) and coupling constants (J) from these spectra allow for the complete assignment of the molecule's structure. hmdb.ca
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| CH₃-SO₂ | Methyl | ~2.9-3.1 | ~40-42 | Singlet |
| -SO₂-NH-CH₂- | Methylene (α to N) | ~3.4-3.6 | ~37-39 | Triplet |
| -CH₂-COOH | Methylene (β to N) | ~2.5-2.7 | ~33-35 | Triplet |
| -COOH | Carbonyl | - | ~173-175 | - |
| -NH- | Amide | ~5.0-6.0 (variable) | - | Triplet (can be broad) |
Note: Predicted values are based on general principles and data from structurally similar compounds like N-[(4-Methylphenyl)sulfonyl]-beta-alanine. uq.edu.au Actual values may vary depending on the solvent and experimental conditions.
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the compound's exact mass can be determined by observing the protonated molecular ion [M+H]⁺.
When subjected to fragmentation analysis (MS/MS), either in a tandem mass spectrometer or through in-source fragmentation, the molecule breaks apart in a predictable manner. researchgate.net The resulting fragment ions provide evidence for the compound's structure.
Key fragmentation pathways for this compound would likely include:
Cleavage of the N-S bond.
Loss of the methylsulfonyl group (•SO₂CH₃).
Decarboxylation (loss of CO₂).
Fragmentation of the beta-alanine backbone. nih.govmiamioh.edu
Table 4: Expected Mass Spectrometry Fragments for this compound (C₄H₉NO₄S, MW: 167.18)
| Ion | m/z (Nominal) | Description |
| [M+H]⁺ | 168 | Protonated molecular ion |
| [M-COOH]⁺ | 122 | Loss of the carboxyl group |
| [M-SO₂CH₃]⁺ | 88 | Loss of the methylsulfonyl radical |
| [C₂H₄N]⁺ | 42 | Fragment from the ethylamine (B1201723) backbone |
These fragmentation patterns serve as a fingerprint, helping to confirm the identity of the compound in complex samples. uab.edu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively. lehigh.edu
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. These bands are useful for confirming the presence of the key structural components. acs.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound lacks a significant chromophore (a part of the molecule that absorbs light). The sulfonyl and carbonyl groups have weak absorptions in the far UV region. Consequently, UV-Vis spectroscopy is not particularly useful for structural identification of this compound but can be employed for quantification, especially as a detector following HPLC separation. lehigh.edubohrium.com
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching, broad | 2500-3300 |
| N-H (Amide) | Stretching | 3200-3400 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1300-1350 and 1140-1160 |
| C-N | Stretching | 1000-1250 |
Hyphenated Techniques for Complex Mixture Analysis
The analysis of a polar, modified amino acid like this compound, particularly when present in a complex biological or environmental sample, demands the application of hyphenated analytical techniques. saspublishers.com These sophisticated methods achieve high selectivity and sensitivity by coupling a robust separation technique with a precise detection system. saspublishers.com For a compound with the chemical properties of this compound, the most appropriate and powerful hyphenated techniques would include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the premier technique for the analysis of non-volatile, polar compounds such as this compound, especially in intricate matrices. anaquant.comsciex.com This method first utilizes liquid chromatography to separate the target analyte from interfering components in the sample. Subsequently, the mass spectrometer provides highly selective and sensitive detection, confirming the analyte's identity and quantity.
Chromatographic Separation: Given the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a superior choice for the separation step. nih.gov HILIC columns are specifically designed to retain and separate very polar compounds that exhibit poor retention on conventional reversed-phase columns. nih.gov An alternative strategy could involve the use of a mixed-mode column, which combines multiple separation mechanisms like ion-exchange and reversed-phase interactions to enhance retention and resolution. shopshimadzu.com
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is the anticipated method for ionization, which would generate the protonated molecule, denoted as [M+H]⁺. For definitive confirmation and precise quantification, tandem mass spectrometry (MS/MS) is employed. This process involves isolating the precursor ion ([M+H]⁺) in the first mass analyzer, fragmenting it through collision-induced dissociation, and then detecting the resulting characteristic product ions in the second mass analyzer. This highly specific technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), ensures exceptional accuracy and low detection limits. anaquant.com
Illustrative LC-MS/MS Parameters Disclaimer: The following table is a hypothetical representation of the data that would be generated during an LC-MS/MS analysis of this compound. Actual values must be determined experimentally.
| Parameter | Illustrative Value | Purpose |
|---|---|---|
| Chromatography | ||
| Column | HILIC, 2.1 x 100 mm, 1.7 µm | For the separation of polar analytes |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component of the mobile phase |
| Gradient | 95% to 50% B over 5 min | To elute the analyte from the column |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns |
| Retention Time (RT) | ~3.5 min | A hypothetical elution time for the analyte |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | To create positively charged ions for detection |
| Precursor Ion (Q1) | m/z 182.05 | The protonated molecule [M+H]⁺ for C₅H₁₁NO₄S |
| Product Ion 1 (Q3) | m/z 102.05 | A hypothetical fragment for confirmation |
| Product Ion 2 (Q3) | m/z 88.04 | A second hypothetical fragment for confirmation |
| Collision Energy | 15 eV | The energy used to induce fragmentation |
Gas Chromatography-Mass Spectrometry (GC-MS)
The primary hurdle for analyzing this compound by GC-MS is its inherent low volatility, a consequence of its polar carboxylic acid and sulfonyl-amino functional groups. To overcome this, a chemical derivatization step is essential to transform the analyte into a more volatile and thermally stable compound that can be readily analyzed by gas chromatography. sigmaaldrich.comsemanticscholar.org
Derivatization: Silylation is a widely used derivatization method for compounds containing active hydrogen atoms, such as those found in carboxylic acids and amides. sigmaaldrich.com A reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would be suitable for replacing the acidic protons, thereby increasing the analyte's volatility and thermal stability. sigmaaldrich.com Alternatively, a two-step process involving esterification of the carboxylic acid followed by acylation could be employed. nih.gov
GC-MS Analysis: After derivatization, the sample is injected into the gas chromatograph. The derivatized analyte is then separated from other sample components on a long capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). nih.gov The separated compound then enters the mass spectrometer, which typically operates in electron ionization (EI) mode. This high-energy ionization technique fragments the molecule, producing a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.
Illustrative GC-MS Derivatization and Analysis Data Disclaimer: This table outlines a hypothetical workflow for GC-MS analysis after derivatization. The specific derivative formed and its fragmentation pattern would depend on the chosen reagent and experimental conditions.
| Parameter | Illustrative Value/Description | Purpose |
|---|---|---|
| Derivatization | ||
| Reagent | MTBSTFA in Acetonitrile | To form a volatile TBDMS derivative |
| Reaction | 100°C for 2 hours | To drive the derivatization reaction to completion |
| Gas Chromatography | ||
| Column | SLB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose column for robust separation |
| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min | A temperature program to elute the derivatives |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | A standard ionization method for creating reproducible fragments |
| Monitored Ions (m/z) | e.g., [M-57]⁺, other specific fragments | Characteristic fragments of the TBDMS derivative used for identification and quantification |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) represents another powerful technique for the analysis of charged and highly polar small molecules, making it a viable, though less frequently used, option for this compound. mdpi.com In CE, separation is achieved based on the electrophoretic mobility of an analyte in an electric field, which is determined by its charge-to-size ratio.
Separation and Detection: this compound, being acidic, would be analyzed as an anion in a buffer with a neutral or basic pH. The separation capillary is interfaced with a mass spectrometer, typically using a sheath-liquid interface that enables stable electrospray ionization. mdpi.com CE is known for its extremely high separation efficiency, which can be advantageous for resolving the target analyte from closely related isomers or isobaric interferences that may be difficult to separate by LC.
In Vitro Cellular and Subcellular Research Applications
Cellular Uptake and Distribution Studies
Investigation of Cellular Permeability and Accumulation
No studies were identified that have investigated the mechanisms or rates of N-(methylsulfonyl)-beta-alanine entry into cultured cells, nor have there been reports on its potential for intracellular accumulation.
Subcellular Localization within Organelles
There is currently no available data from subcellular fractionation or imaging studies to determine the localization of this compound within specific cellular organelles such as mitochondria, the nucleus, or the endoplasmic reticulum.
Effects on Cellular Metabolism and Bioenergetics
Impact on Specific Metabolic Fluxes and Metabolite Profiles
Scientific literature lacks information regarding the influence of this compound on cellular metabolic pathways. There are no metabolomics studies that have profiled changes in intracellular metabolites following treatment with this compound.
Gene Expression and Proteomics Profiling in Cultured Cells
There are no available transcriptomic or proteomic studies to indicate how this compound might alter gene expression or the protein landscape of cultured cells.
Absence of In Vitro Research Data for this compound
The investigation sought to find data pertaining to the following research applications of this compound:
Enzymatic Assays in Cell Lysates and Recombinant Systems
The search was conducted using a variety of keywords and phrases related to the compound and the specified analytical methods. While information on the broader categories of beta-alanine (B559535), N-sulfonylated amino acids, and general methodologies for transcriptomic and proteomic analyses is available, no studies have been published that specifically investigate the effects of this compound on cellular gene expression, protein profiles, or enzymatic activities in either cell lysates or recombinant systems.
Similarly, searches for closely related analogs such as "N-methyl-N-(methylsulfonyl)-beta-alanine" yielded listings from chemical suppliers but no associated biological or in vitro research data. sigmaaldrich.com A study on "methylsulfonyl alanine" as a P2-ligand for BACE1 inhibitors was found, but it did not provide the cellular and subcellular data required for this article. nih.gov
Due to the complete absence of research findings for this compound in the specified areas, it is not possible to generate the requested scientific article with the required data tables and detailed research findings. The scientific community has not, to date, published any in vitro cellular or subcellular research on this particular compound.
Perspectives and Future Directions in N Methylsulfonyl Beta Alanine Research
Identification of Novel Biological Functions and Signatures
The biological activities of N-(methylsulfonyl)-beta-alanine are not yet extensively documented, but preliminary research and the known functions of related molecules suggest several promising areas for investigation. The core β-alanine structure is a precursor to the dipeptide carnosine, which plays a significant role in pH buffering within muscle tissue, antioxidant activities, and the prevention of glycation. nih.gov In plants, β-alanine is a key component of pantothenate (Vitamin B5) and is involved in the synthesis of β-alanine betaine, an osmoprotective compound that enhances tolerance to environmental stress. frontiersin.orgnih.gov
Research into derivatives of this compound has provided initial clues to its potential bioactivity. In one study, methylsulfonyl alanine (B10760859) was explored as a P2-ligand for β-secretase (BACE1), an important enzyme in the pathogenesis of Alzheimer's disease. nih.gov Although a related methyl sulfide (B99878) derivative showed higher potency, the investigation established that the methylsulfonyl moiety could be accommodated within the enzyme's active site, marking it as a scaffold for inhibitor design. nih.gov Similarly, β-aminoxy-N-(methylsulfonyl)propionamides have been synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid fibril formation, a process linked to familial amyloid polyneuropathy. nih.govplos.org Certain compounds in this class demonstrated significant inhibitory activity, again highlighting the potential of the N-methylsulfonyl group in mediating specific protein-ligand interactions. nih.gov
Future research may uncover novel functions by exploring pathways known to be modulated by structurally similar compounds. For instance, molecules containing α,β-unsaturated sulfonyl groups are known activators of the NRF2 signaling pathway, a critical regulator of cellular antioxidant responses. mdpi.com Investigating whether this compound or its metabolites can interact with key cysteine residues in Keap1 to activate this protective pathway could reveal new therapeutic applications. mdpi.com Furthermore, the established role of β-alanine in modulating the NF-κB signaling pathway in certain cell types suggests that its N-methylsulfonyl derivative could possess unique immunomodulatory or anti-inflammatory properties. nih.gov
Advancements in Asymmetric Synthesis for Chiral Analogues
While this compound itself is achiral, the introduction of substituents on the α or β carbons of the propanoic acid backbone would generate chiral centres. The development of stereoselective synthetic methods is crucial for producing enantiomerically pure analogues to probe biological systems, as different stereoisomers often exhibit distinct pharmacological activities. The field of asymmetric synthesis of β-amino acids has seen significant progress, with several advanced methodologies being directly applicable to the synthesis of chiral this compound derivatives. hilarispublisher.com
Catalytic asymmetric hydrogenation of enamines is a powerful technique for producing chiral β-amino acids with high enantioselectivity, often employing ruthenium or rhodium catalysts with chiral phosphine (B1218219) ligands. acs.orgacs.org Another key strategy involves diastereoselective Mannich-type reactions, where chiral N-tert-butanesulfinyl imidates react with N-tosyl aldimines to produce chiral β-sulfonylamino esters in high yield and excellent diastereomeric excess. nih.gov
More recent innovations include the direct, ligand-controlled arylation of C(sp³)–H bonds. This method allows for the sequential introduction of different aryl groups onto an alanine derivative, providing access to a wide range of β-Ar-β-Ar'-α-amino acids with excellent control over the newly formed stereocenter. nih.gov Additionally, the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine serves as a versatile platform for various asymmetric transformations, including alkylations and Michael additions, to generate tailor-made β-amino acids. nih.govmdpi.com These state-of-the-art methods provide a robust toolkit for the synthesis of a diverse library of chiral this compound analogues, which will be indispensable for detailed structure-activity relationship (SAR) studies.
Table 1: Modern Asymmetric Synthesis Methods for Chiral β-Amino Acid Analogues
| Synthesis Method | Key Features | Relevant Catalyst/Reagent Examples | Reference(s) |
|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | High enantioselectivity for the reduction of β-enamines or β-acylamino acrylates. | Ru- and Rh-based catalysts with chiral phosphine ligands (e.g., BINAP). | hilarispublisher.comacs.org |
| Mannich-Type Reactions | Highly diastereoselective addition to imines using chiral auxiliaries. | Chiral N-tert-butanesulfinyl imidates, Lewis acids. | nih.gov |
| Ligand-Controlled C(sp³)–H Arylation | Direct functionalization of inert C-H bonds to form new stereocenters. | Palladium catalysts with specialized chiral ligands (e.g., pyBOX). | nih.gov |
| Chiral Ni(II) Complex Alkylation | Use of a chiral scaffold to direct the stereoselective alkylation of a glycine or alanine equivalent. | Ni(II) complexes with proline-derived Schiff base ligands. | nih.govmdpi.com |
Integration with Systems Biology Approaches for Comprehensive Understanding
To fully elucidate the biological impact of this compound, a holistic perspective that moves beyond single-target interactions is required. Systems biology offers a powerful framework for this purpose by integrating high-throughput experimental data with computational modeling to understand how a compound affects complex biological networks. researchcorridor.orgsrmist.edu.in This approach allows for the analysis of interactions between genes, proteins, and metabolites, providing a comprehensive view of the cellular response. researchcorridor.org
A hypothetical systems biology study of this compound might involve treating a relevant cell line (e.g., hepatocytes or neurons) with the compound and then applying a suite of "omics" technologies.
Transcriptomics (e.g., RNA-Seq) would reveal changes in gene expression, identifying which signaling pathways are activated or suppressed.
Proteomics would quantify changes in protein levels and post-translational modifications, offering insight into the functional consequences of altered gene expression.
Metabolomics would measure shifts in the concentrations of small-molecule metabolites, providing a real-time snapshot of the cell's metabolic state and identifying potential metabolic fates of the compound itself.
The resulting multi-omics datasets can be integrated using bioinformatics tools to construct protein-protein interaction (PPI) networks and metabolic pathways. nih.govfrontiersin.org By mapping the observed changes onto these networks, researchers can identify key regulatory nodes and perturbed pathways, generating new, testable hypotheses about the compound's mechanism of action. nih.gov A similar systems biology approach was successfully used to generate hypotheses for the mechanism of liver injury caused by the drug ximelagatran, where alanine was identified as one of several key analytes that changed upon treatment. nih.gov Applying this strategy to this compound could uncover novel mechanisms and provide a comprehensive understanding of its physiological effects.
Development as a Research Probe for Specific Biochemical Pathways
A research probe is a molecule designed to selectively interact with a specific biological target, allowing for its study and visualization within a complex biological system. Given its demonstrated ability to interact with enzymes like BACE1, this compound serves as a promising scaffold for the development of such probes. nih.gov The development process would involve chemically modifying the core structure to incorporate a reporter tag without disrupting its binding affinity for the target protein.
The incorporation of unnatural amino acids (UAAs) into proteins is a common strategy for probing biological function, and this compound can be viewed as a UAA. rsc.orgnih.gov Methodologies for creating probes often involve introducing functionalities that can be easily detected or used for subsequent chemical reactions. For instance, the structure could be modified to include:
A fluorescent group: Attaching a fluorophore would allow for the visualization of the target protein's localization and trafficking within living cells using advanced microscopy techniques.
A "clickable" chemical handle: Incorporating an azide (B81097) or alkyne group would enable the use of bioorthogonal chemistry to attach various tags (e.g., biotin (B1667282) for affinity purification, or other reporter molecules) in a highly specific manner.
A photo-crosslinking moiety: This would allow the probe to form a covalent bond with its target protein upon exposure to UV light, enabling the permanent labeling and subsequent identification of binding partners.
The utility of a methylsulfonyl group in a research probe has been demonstrated in other contexts, such as the thiol reagent MTSAC, which was designed to probe the structure of ion channels. acs.org By leveraging the specific binding properties of this compound derivatives with targets like BACE1 or TTR, and combining them with modern chemical biology tagging strategies, it is feasible to develop a new generation of research probes to investigate the biochemical pathways regulated by these important proteins. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
